2-{[2,2'-bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido
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Overview
Description
2-{[2,2’-Bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido is an organic compound that features a bithiophene core, which is a common motif in organic chemistry due to its stability and versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2,2’-bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido typically involves several steps, starting with the preparation of the bithiophene core. This can be achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of 2-halo thiophenes with boronic acids in the presence of a palladium catalyst . The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the sulfonamido group can be added via sulfonation reactions followed by amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cross-coupling reactions and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2,2’-Bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido can undergo various types of chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamido group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene core can yield sulfoxides or sulfones, while reduction of the sulfonamido group can produce amines.
Scientific Research Applications
2-{[2,2’-Bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{[2,2’-bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further investigation through techniques such as molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with a similar core structure, used in the synthesis of various organic materials.
Chlorophenyl Sulfonamides: Compounds with similar functional groups, used in medicinal chemistry for their bioactivity.
Thiophene Derivatives: A broad class of compounds with diverse applications in materials science and pharmaceuticals.
Uniqueness
2-{[2,2’-Bithiophene]-5-yl}-S-(2-chlorophenyl)-2-hydroxyethane-1-sulfonamido is unique due to the combination of its bithiophene core, chlorophenyl group, and sulfonamido group. This combination imparts distinct electronic properties and potential bioactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S3/c17-11-4-1-2-6-16(11)24(20,21)18-10-12(19)13-7-8-15(23-13)14-5-3-9-22-14/h1-9,12,18-19H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZERPNQFDTUSMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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